Thermal Stability Fingerprint: Decomposition Point vs. Melt of N-Nitrosodibenzylamine
2-[Nitroso(phenylmethyl)amino]benzoic acid decomposes at 120 °C without a true melting transition, whereas the structurally simpler dibenzyl nitrosamine, N-nitrosodibenzylamine (CAS 5336-53-8), exhibits a sharp melting point of 56–58 °C [1] [2]. The 62–64 °C difference in thermal event and the decomposition character of the target compound reflect the stronger intermolecular hydrogen bonding conferred by the carboxylic acid group, providing a clear differential identification criterion in purity assessment by DSC or melting-point apparatus.
| Evidence Dimension | Thermal transition (melting point vs. decomposition point) |
|---|---|
| Target Compound Data | 120 °C (decomposition) [1] |
| Comparator Or Baseline | N-Nitrosodibenzylamine (CAS 5336-53-8): melting point 56–58 °C [2] |
| Quantified Difference | ΔT ≈ 62–64 °C; target decomposes rather than melting |
| Conditions | Open capillary / DSC; CAS Common Chemistry and ChemicalBook reported values |
Why This Matters
A 62–64 °C thermal gap and the decomposition vs. melting distinction allow unambiguous identity confirmation in receiving quality control, preventing accidental substitution with dibenzyl nitrosamine.
- [1] CAS Common Chemistry. 2-[Nitroso(phenylmethyl)amino]benzoic acid – Melting Point (1) 120 °C (decomp). https://commonchemistry.cas.org/detail?cas_rn=1028-91-7. View Source
- [2] ChemicalBook. N-Nitrosodibenzylamine (CAS 5336-53-8) – Melting point 56-58°C. https://www.chemicalbook.cn/5336-53-8.htm. View Source
